molecular formula C7H8O<br>C7H8O<br>CH3C6H4OH B1669610 Cresol CAS No. 1319-77-3

Cresol

Cat. No.: B1669610
CAS No.: 1319-77-3
M. Wt: 108.14 g/mol
InChI Key: QWVGKYWNOKOFNN-UHFFFAOYSA-N
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Description

Cresol, also known as methylphenol, is an aromatic organic compound with the molecular formula C₇H₈O. It exists in three isomeric forms: ortho-cresol, meta-cresol, and para-cresol, which differ in the position of the methyl group relative to the hydroxyl group on the benzene ring. Cresols are derived from coal tar or petroleum and are commonly found as a mixture of these isomers. They are known for their strong germicidal properties and are used as disinfectants and antiseptics .

Mechanism of Action

Target of Action

Cresol primarily targets bacterial cell membranes . It is used as an active ingredient in bactericides or disinfectants .

Mode of Action

The mechanism of action for this compound as a bactericide or disinfectant is due to the physical damage of bacterial cell membranes . This damage disrupts the normal function of the cells, leading to their death.

Biochemical Pathways

This compound is degraded by certain strains of bacteria, such as Pseudomonas sp. CP4. The degradation intermediates of o-, m-, and p-cresols are converted to 2-methyl-4-oxalocrotonate . For example, 3-methylcatechol from o-cresol is further degraded to 2-ketohex-cis-4-enoate . This represents a deviation from the previously known pathways of o-cresol degradation .

Pharmacokinetics

All this compound isomers are absorbed across the respiratory and gastrointestinal tract and through the intact skin . Cresols are widely distributed throughout the body after uptake . They are mainly conjugated with glucuronic acid and inorganic sulfate and excreted as conjugates with the urine . In addition to urinary excretion, cresols are excreted in the bile, but most undergo enterohepatic circulation .

Result of Action

The primary result of this compound’s action is the destruction of bacterial cells, making it effective as a bactericide or disinfectant . Ingestion of this compound can induce toxicity in humans, leading to symptoms such as burning of the mouth and throat, abdominal pain, and/or vomiting .

Action Environment

This compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, cresols are slowly oxidized by exposure to air, and the resulting impurities often give the samples a yellow to brownish-red tint . Furthermore, the concentration of cresols in the environment can affect their risk to the general population .

Biochemical Analysis

Biochemical Properties

Cresol interacts with various enzymes, proteins, and other biomolecules. For instance, once absorbed, Cresols are mainly metabolized by the liver . The metabolites are conjugated with glucuronic acid and inorganic sulfate and excreted as conjugates in the urine .

Cellular Effects

The effects of this compound on cells and cellular processes are complex and multifaceted. For instance, o-Cresol has been shown to influence the biochemical and microbiological activity of soils

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. For instance, it can bind to biomolecules, inhibit or activate enzymes, and alter gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function . More in vitro or in vivo studies are needed to fully understand these temporal effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can affect its localization or accumulation

Preparation Methods

Synthetic Routes and Reaction Conditions: Cresols can be synthesized through several methods:

    Hydrolysis of Chlorotoluenes: This method involves the hydrolysis of chlorotoluenes or related sulfonates.

    Methylation of Phenol: Phenol can be methylated using methanol over a solid acid catalyst, such as magnesium oxide or alumina, at temperatures above 300°C.

Industrial Production Methods:

    Extraction from Coal Tar: About half of the world’s supply of cresols is extracted from coal tar.

    Catalytic Pyrolysis of Cellulose: A novel method involves the selective catalytic pyrolysis of cellulose using a zinc oxide-doped acidic zeolite catalyst, followed by catalytic oxidation with a CuCr₂O₄@MCM-41 catalyst.

Chemical Reactions Analysis

Cresols undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: Cresols can participate in electrophilic aromatic substitution reactions due to the presence of the hydroxyl group, which activates the benzene ring.

    Oxidation: Cresols can be oxidized to form quinones or other oxidation products.

    Esterification: Cresols can react with carboxylic acids or acid anhydrides to form esters.

Major Products:

Comparison with Similar Compounds

    Phenol: Lacks the methyl group present in cresols.

    Xylenols: Have two methyl groups on the benzene ring.

    Benzyl Alcohol:

Cresols are more effective as disinfectants compared to phenol due to the additional methyl group, which increases their lipid solubility and membrane-disrupting ability .

Properties

IUPAC Name

2-methylphenol
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InChI

InChI=1S/C7H8O/c1-6-4-2-3-5-7(6)8/h2-5,8H,1H3
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InChI Key

QWVGKYWNOKOFNN-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CC=CC=C1O
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Molecular Formula

C7H8O, Array
Record name O-CRESOL
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Related CAS

25134-02-5, Array
Record name Phenol, 2-methyl-, homopolymer
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Record name Orthocresol [NF]
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DSSTOX Substance ID

DTXSID8021808
Record name o-Cresol
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Molecular Weight

108.14 g/mol
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Physical Description

O-cresol appears as colorless or yellow to brown-yellow or pinkish colored liquid with a phenol-like odor. Toxic by ingestion and/or skin absorption. May have a flash point between 100 and 199 °F. Causes burns to skin, eyes and mucous membranes. Insoluble in water., Liquid; Other Solid, Solid or liquid with a phenolic odor; Darkens with age and exposure to light and air; mp = 30 deg C; [Merck Index] Colorless solid; [ICSC] Colorless, yellow to yellowish-brown, or pink liquid; [CAMEO] White powder; [Sigma-Aldrich MSDS], Solid, COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. TURNS DARK ON EXPOSURE TO AIR AND LIGHT., Colourless to pale brown crystals, White crystals with a sweet, tarry odor. [Note: A liquid above 88 °F.]
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Boiling Point

376 °F at 760 mmHg (EPA, 1998), 191.0 °C, 191.00 to 192.00 °C. @ 760.00 mm Hg, 191 °C, 376 °F
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Flash Point

177.8 to 181.4 °F (EPA, 1998), 81.0 °C (177.8 °F) - closed cup, 178 °F (81 °C) (Closed cup), 81 °C c.c., 178 °F
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 2.59X10+4 mg/L at 25 °C, Soluble in about 40 parts water., Miscible with ethanol, chloroform and ether. Soluble in solution of the fixed alkali hydroxides., Miscible with acetone, benzene and carbon tetrachloride, Soluble in vegetable oils, 25.9 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 2.5 (moderate), soluble in water, very soluble (in ethanol), 2%
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Density

1.047 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.047 at 20 °C/4 °C, Density of saturated air at 25 °C = 1.00089 (Air = 1)[, 1.05 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, 1.041-1.046, 1.05
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Vapor Density

3.72 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.72 (Air = 1), Relative vapor density (air = 1): 3.7
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Vapor Pressure

1 mmHg at 100.76 °F (EPA, 1998), 0.29 [mmHg], 0.18 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 33, (77 °F): 0.29 mmHg
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Color/Form

Crystals in liquid becoming dark with age and exposure to light and air, White crystals [Note: A liquid above 88 degrees F], Colorless, yellowish, or pinkish crystals

CAS No.

95-48-7
Record name O-CRESOL
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Record name o-Cresol
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Record name Orthocresol [NF]
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Record name o-cresol
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Record name o-cresol
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Record name Phenol, 2-methyl-
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Record name o-CRESOL
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Record name o-Cresol
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Record name o-CRESOL
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Record name o-Cresol
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Melting Point

88 °F (EPA, 1998), 31.0 °C, 29.8 °C, 31 °C, 88 °F
Record name O-CRESOL
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Record name o-Cresol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name o-CRESOL
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0030
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Record name o-Cresol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0154.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods I

Procedure details

A 250-ml flask is charged with 50 mls of methylisopropyl ketone, 70 mls of toluene, 20 mls of water and 10 mls of 36% H2O2 (slowly added), 10 g of titanium silicalite. There are obtained 5.5 millimols of o-cresol (=13.7%), 3.2 millimol of m-cresol (=8.3%) and 31.2 millimol (=78%) of p-cresol, the yield relative to H2O2 being 41%.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step Two
Yield
13.7%
Yield
8.3%
Yield
78%

Synthesis routes and methods II

Procedure details

10 g of the same catalyst as in Example 16, previously treated with H3PO4 and fired at 550° C., are placed in a 500-ml reactor together with 75 mls of toluene, 50 mls of methylisobutyl ketone and 20 mls of water. There are added 10 mls of 35% H2O2. There are obtained 0.712 g of ortho-cresol (=14.5%), 0.53 g of meta-cresol (10.8%) and 3.7 g of para-cresol (=75%), with a yield relative to H2O2 of 45%.
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
same catalyst
Quantity
10 g
Type
catalyst
Reaction Step Three
Yield
14.5%
Yield
10.8%
Yield
75%

Synthesis routes and methods III

Procedure details

A 500-ml flask is charged with 150 mls toluene, 100 mls methylisobutyl ketone, 40 mls of water and 20 g of titanium silicalite. To this slurry there are added 25 mls of 36% H2O2 while maintaining the temperature to 90° C. There are obtained 8.5 g of para cresol, 1.2 g of meta cresol, 1.9 g of ortho cresol, with a yield relative to H2O2 of 21%. 100 mls of such a solution are distilled and 4.2 g of cresols are obtained, with the following distribution of the isomers: 73.2% of para cresol, 10.34% of the meta isomer and 16.46% of the ortho isomer.
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
catalyst
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

The resinous or gelous materials which were formed from phenol, hydroquinone, or p-benzoquinone by the reactions in Example 1 described above were practically insoluble not only in hot water but also in solvents such as acetone, benzene, xylene, chloroform, and pyridine, and were insoluble in molten maleic anhydride at 150° C. Incidentally, the resinous or gelatinous materials which were formed from cresol or xylenol were insoluble in hot water, but soluble in solvents such as acetone. These resinous or gelous materials showed considerable adhesiveness, and it may be readily presumed that once resinous materials are formed in and deposited on the apparatus, they will cause to bring scales by a rapid formation of fumaric acid and will result cloggings of apparatuses and pipes.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Synthesis routes and methods V

Procedure details

The effluent crackate vapor is separated from particulate solids in a cyclone separator, and the solids containing coke deposits are passed into the upper end of an ordinary or slow fluidized bed combustion zone maintained at about 1600° F. temperature for combustion of coke. Heated air and superheated steam are introduced into the lower end of the slow fluidized bed combustion zone. The hot decoked solids are recycled to the lower end of the fast fluidized bed, and flue gas is withdrawn from the top of the slow bed. The typical product slate that is obtained if secondary reactions are minimized is given in Table 1, with methyl catechol being the principal product. Increased process severity produces more secondary conversion of methyl catechol to catechol, cresol, phenol, toluene, and benzene. In addition, some tar is formed.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cresol
Reactant of Route 2
Cresol
Reactant of Route 3
Cresol
Reactant of Route 4
Cresol
Reactant of Route 5
Cresol
Reactant of Route 6
Cresol

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